5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid
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Overview
Description
5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid is a heterocyclic compound that features both a thiophene and a furan ring. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . The presence of both sulfur and oxygen heteroatoms in the rings contributes to the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid typically involves the formation of the thiophene and furan rings followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the carbon-carbon bonds between the rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the thiophene ring .
Scientific Research Applications
5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Thienyl)furan-2-carboxylic acid
- 5-(3-Methylthiophen-2-yl)furan-2-carboxylic acid
- 5-(5-Bromothiophen-3-yl)furan-2-carboxylic acid
Uniqueness
5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Biological Activity
5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid is an organic compound characterized by its unique structural features, including a furan ring and a thiophene moiety. The molecular formula C10H9O2S indicates the presence of ten carbon atoms, nine hydrogen atoms, two oxygen atoms, and one sulfur atom. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds containing both furan and thiophene rings exhibit diverse biological activities, including antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interacting with specific enzymes or pathways involved in bacterial metabolism. For instance, it has been observed that related furan derivatives can effectively inhibit the swarming and swimming of bacteria at low concentrations, suggesting a potential mechanism for this compound's activity against microbial pathogens .
Anticancer Potential
The compound's anticancer potential is also under investigation. Studies on similar compounds have shown their ability to inhibit the hypoxia-inducible factor (HIF), which plays a crucial role in tumor growth and metastasis. Inhibition of HIF can lead to reduced tumor progression and enhanced sensitivity to chemotherapy . Although specific data on the efficacy of this compound remains limited, its structural similarities to known HIF inhibitors warrant further exploration.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence oxidative stress within cells, which can affect cancer cell viability.
Case Studies
Several studies have focused on the biological activity of related furan and thiophene derivatives:
Compound | Activity Type | Concentration | Reference |
---|---|---|---|
5-HMFA | Antimicrobial | 1.8 µg/L | |
FG4592 | HIF Inhibitor | Varies | |
5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid | Anticancer | Varies |
These findings illustrate the potential for structural analogs to inform the biological activity of this compound.
Properties
Molecular Formula |
C10H8O3S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(5-methylthiophen-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H8O3S/c1-6-4-7(5-14-6)8-2-3-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
ODGOVIHXUNTKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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